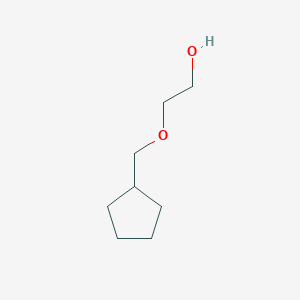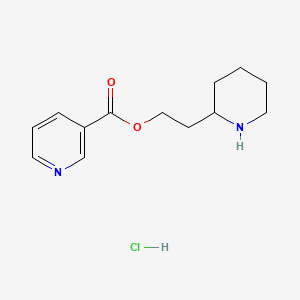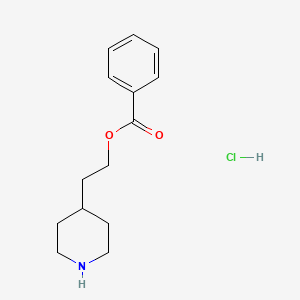![molecular formula C13H20ClNO B1441171 3-[(4-乙基苯氧基)甲基]吡咯烷盐酸盐 CAS No. 1219982-26-9](/img/structure/B1441171.png)
3-[(4-乙基苯氧基)甲基]吡咯烷盐酸盐
描述
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-ethylphenoxy methyl group
科学研究应用
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold in drug discovery, enabling the exploration of pharmacophore space and contributing to the stereochemistry of molecules . This compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, which can lead to changes in biochemical reactions.
Cellular Effects
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of these biomolecules, thereby impacting cellular processes such as growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The pyrrolidine ring in its structure allows it to fit into the active sites of enzymes, where it can form hydrogen bonds and other interactions that modulate enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit significant biological activities over extended periods, including antioxidant, anti-inflammatory, and anticancer effects
Dosage Effects in Animal Models
The effects of 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or inhibition, leading to changes in metabolic pathways . At higher doses, it may cause toxic or adverse effects, including organ damage or altered cellular function. The threshold effects and toxicity levels of this compound need to be carefully studied to determine safe dosage ranges.
Metabolic Pathways
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s structure allows it to participate in reactions that modify its chemical properties, leading to the formation of metabolites that can further influence biochemical processes.
Transport and Distribution
Within cells and tissues, 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-ethylphenol with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of a halomethyl pyrrolidine to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF or alkyl halides in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
作用机制
The mechanism of action of 3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor to many biologically active compounds.
4-Ethylphenol: A phenolic compound with an ethyl group at the para position, used in the synthesis of various organic molecules.
Pyrrolidine derivatives: Compounds with modifications on the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Uniqueness
3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride is unique due to the combination of the pyrrolidine ring and the 4-ethylphenoxy group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .
属性
IUPAC Name |
3-[(4-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-3-5-13(6-4-11)15-10-12-7-8-14-9-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLFSJUOJCPPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


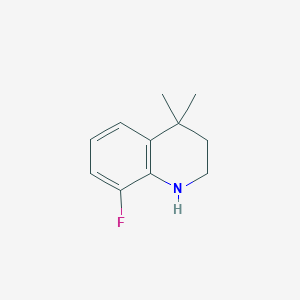
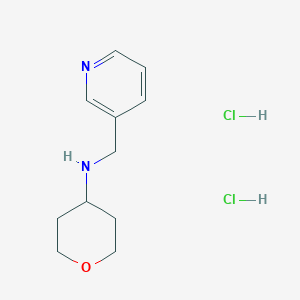

![1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1441092.png)
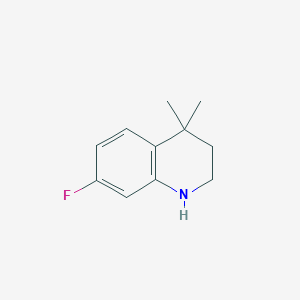
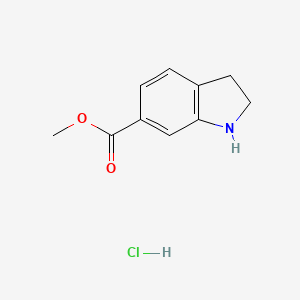
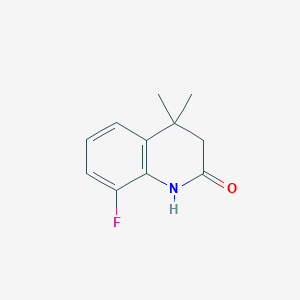
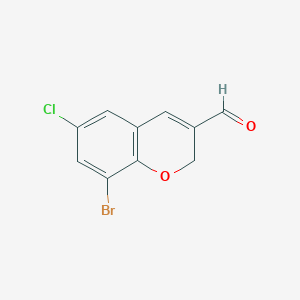
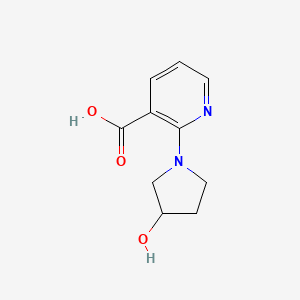

![2-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441101.png)
